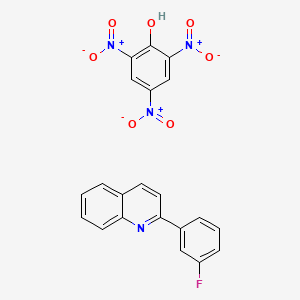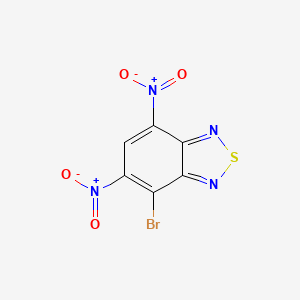
4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family This compound is characterized by the presence of bromine and nitro groups attached to the benzothiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole typically involves the bromination and nitration of 2,1,3-benzothiadiazole. The process begins with the bromination of 2,1,3-benzothiadiazole using bromine or a brominating agent under controlled conditions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted benzothiadiazoles.
Reduction: Formation of 4-bromo-5,7-diamino-2,1,3-benzothiadiazole.
Oxidation: Formation of various oxidized benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics
Wirkmechanismus
The mechanism of action of 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole is primarily based on its ability to interact with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can facilitate binding to various biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
**
Eigenschaften
CAS-Nummer |
89365-28-6 |
|---|---|
Molekularformel |
C6HBrN4O4S |
Molekulargewicht |
305.07 g/mol |
IUPAC-Name |
4-bromo-5,7-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HBrN4O4S/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H |
InChI-Schlüssel |
TZMFBCKTOMCDFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


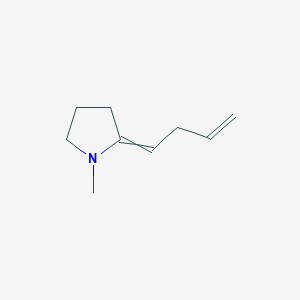
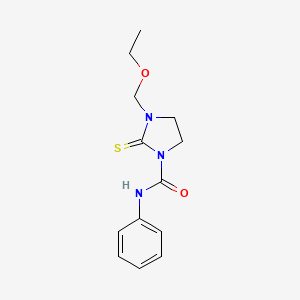
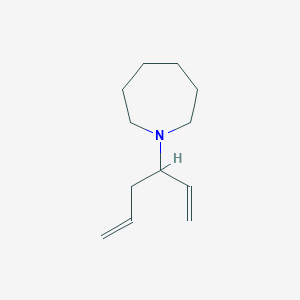
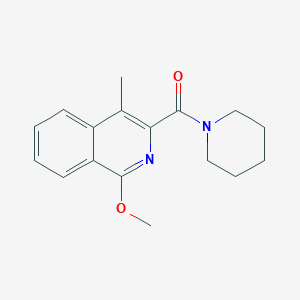
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
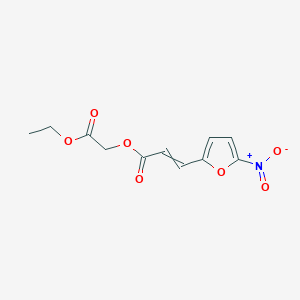
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)

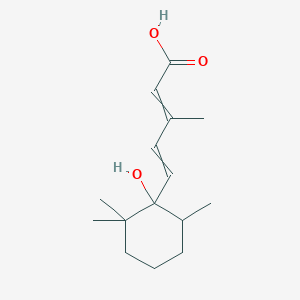
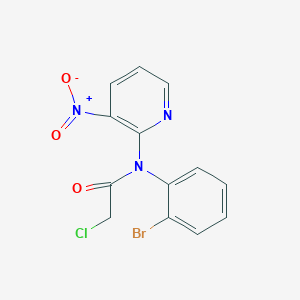
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)

